molecular formula C16H16N2O3 B5639656 3-nitro-N-(4-propan-2-ylphenyl)benzamide

3-nitro-N-(4-propan-2-ylphenyl)benzamide

Cat. No.: B5639656
M. Wt: 284.31 g/mol
InChI Key: YWWIWGSDOMMPIE-UHFFFAOYSA-N
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Description

3-nitro-N-(4-propan-2-ylphenyl)benzamide is an organic compound with the molecular formula C16H14N2O4 It is a benzamide derivative characterized by the presence of a nitro group at the 3-position and an isopropyl group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-propan-2-ylphenyl)benzamide typically involves the nitration of N-(4-propan-2-ylphenyl)benzamide. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

  • Dissolve N-(4-propan-2-ylphenyl)benzamide in a suitable solvent such as acetic acid.
  • Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours until the nitration is complete.
  • Pour the reaction mixture into ice-cold water to precipitate the product.
  • Filter and wash the precipitate with water to obtain the crude product.
  • Purify the crude product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-amino-N-(4-propan-2-ylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-nitrobenzoic acid and 4-isopropylaniline.

Scientific Research Applications

3-nitro-N-(4-propan-2-ylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-propan-2-ylphenyl)benzamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(4-propan-2-ylphenyl)benzamide
  • 3-nitro-N-(4-pyridinyl)benzamide
  • 3-nitro-N-(4-nitrophenyl)benzamide
  • N-(3-nitrophenyl)benzamide

Uniqueness

3-nitro-N-(4-propan-2-ylphenyl)benzamide is unique due to the specific positioning of the nitro and isopropyl groups, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and proteins.

Properties

IUPAC Name

3-nitro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(2)12-6-8-14(9-7-12)17-16(19)13-4-3-5-15(10-13)18(20)21/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWIWGSDOMMPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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